molecular formula C14H20N4OS2 B10968837 2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10968837
M. Wt: 324.5 g/mol
InChI Key: PMZPQKSEHXMKKB-UHFFFAOYSA-N
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Description

2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thienyl group, a triazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl and methyl derivatives, isopropyl groups, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of advanced analytical methods ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4OS2

Molecular Weight

324.5 g/mol

IUPAC Name

2-[[5-(4-ethyl-5-methylthiophen-3-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H20N4OS2/c1-5-10-9(4)20-6-11(10)13-16-17-14(18(13)8(2)3)21-7-12(15)19/h6,8H,5,7H2,1-4H3,(H2,15,19)

InChI Key

PMZPQKSEHXMKKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(N2C(C)C)SCC(=O)N)C

Origin of Product

United States

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